molecular formula C21H24N2O B11075606 2-(1-adamantyl)-N-quinolin-6-ylacetamide

2-(1-adamantyl)-N-quinolin-6-ylacetamide

Cat. No.: B11075606
M. Wt: 320.4 g/mol
InChI Key: CFYKDIPZHQXIJJ-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-N-quinolin-6-ylacetamide is a synthetic organic compound that features a unique structure combining an adamantane moiety with a quinoline ring. The adamantane structure is known for its rigidity and stability, while the quinoline ring is a heterocyclic aromatic compound. This combination makes this compound an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-quinolin-6-ylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N-quinolin-6-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-quinolin-6-ylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-adamantyl)-N-quinolin-6-ylacetamide stands out due to its unique combination of the adamantane and quinoline moieties, which confer distinct structural and functional properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

2-(1-adamantyl)-N-quinolin-6-ylacetamide

InChI

InChI=1S/C21H24N2O/c24-20(23-18-3-4-19-17(9-18)2-1-5-22-19)13-21-10-14-6-15(11-21)8-16(7-14)12-21/h1-5,9,14-16H,6-8,10-13H2,(H,23,24)

InChI Key

CFYKDIPZHQXIJJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC5=C(C=C4)N=CC=C5

Origin of Product

United States

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